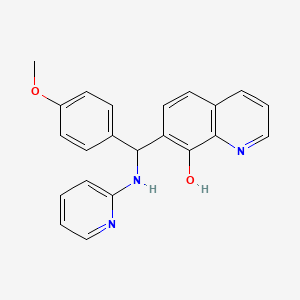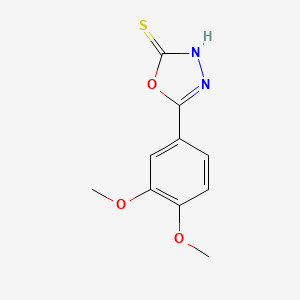
7-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is a chemical compound with the molecular formula C22H19N3O2 . It has a molecular weight of 357.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinolin-8-ol group, a methoxyphenyl group, and a pyridin-2-ylamino group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.
Physical And Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA value of 3.9, indicating its relative hydrophobicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 5 .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Research indicates that derivatives of quinolin-8-ol, including structures similar to 7-((4-Methoxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, have been synthesized and evaluated for their antitumor activities. For instance, compounds have been designed to target specific cancer cell lines, showcasing potent cytotoxic activities. These compounds have demonstrated significant anticancer activity, suggesting their potential as clinical trial candidates for cancer treatment (Huang et al., 2013).
Anticorrosion Performance
Quinoline derivatives have also been explored for their anticorrosion capabilities. Studies involving the anti-corrosion performance of similar quinoline compounds on metal surfaces in acidic mediums have been conducted. These compounds, through gravimetric, electrochemical, and computational investigations, have shown promising results as cathodic inhibitors, enhancing the longevity and durability of metals in corrosive environments (Douche et al., 2020).
Antiplasmodial and Antifungal Activities
The synthesis of functionalized aminoquinolines, including those structurally related to the chemical , has been reported. These compounds have been tested for their antiplasmodial and antifungal activities. Some of these derivatives have shown moderate to potent activity against malaria-causing parasites and certain fungal species, highlighting their potential in developing new antimalarial and antifungal agents (Vandekerckhove et al., 2015).
Antibacterial Activity Against Respiratory Pathogens
Novel quinoline derivatives have been synthesized and evaluated for their antibacterial activity, particularly against respiratory pathogens. These studies have focused on developing potent antibacterial drugs for treating respiratory tract infections. Compounds like 7-[(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-8-methoxyquinolines have shown significant in vitro and in vivo activity against respiratory pathogens, including resistant strains, suggesting their efficacy in treating infections (Odagiri et al., 2018).
Eigenschaften
IUPAC Name |
7-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-10-7-16(8-11-17)20(25-19-6-2-3-13-23-19)18-12-9-15-5-4-14-24-21(15)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKNQUWCAUUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)
![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)


![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)
![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)